molecular formula C11H13NO3 B1332967 3-(4-Acetylphenyl)-2-aminopropanoic acid CAS No. 22888-49-9

3-(4-Acetylphenyl)-2-aminopropanoic acid

Cat. No.: B1332967
CAS No.: 22888-49-9
M. Wt: 207.23 g/mol
InChI Key: ZXSBHXZKWRIEIA-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-2-aminopropanoic acid is an organic compound that features a phenyl ring substituted with an acetyl group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid can be achieved through several routes. One common method involves the reaction of 4-acetylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 4-acetylbenzaldehyde reacting with the amino group of glycine to form an imine intermediate. This intermediate is then reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction are selected to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-2-aminopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 3-(4-Carboxyphenyl)-2-aminopropanoic acid.

    Reduction: 3-(4-Hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Acetylphenyl)-2-aminopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-aminopropanoic acid
  • 3-(4-Hydroxyphenyl)-2-aminopropanoic acid
  • 3-(4-Carboxyphenyl)-2-aminopropanoic acid

Uniqueness

3-(4-Acetylphenyl)-2-aminopropanoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(4-acetylphenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBHXZKWRIEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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